molecular formula C6H12N4 B122582 Hexamethylenetetramine-d12 CAS No. 23304-08-7

Hexamethylenetetramine-d12

Cat. No. B122582
CAS RN: 23304-08-7
M. Wt: 152.26 g/mol
InChI Key: VKYKSIONXSXAKP-LBTWDOQPSA-N
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Description

Hexamethylenetetramine-d12 (HMT-d12) is a deuterated variant of hexamethylenetetramine, a heterocyclic organic compound with a cage-like structure consisting of six methylene (-CH2-) groups bridged by nitrogen atoms to form a tetrahedral framework. The deuterium atoms replace the hydrogen atoms in the compound, which can be useful for various spectroscopic studies due to the isotopic shift in vibrational frequencies .

Synthesis Analysis

The synthesis of HMT-d12 is not directly discussed in the provided papers. However, the general synthesis of hexamethylenetetramine involves the reaction of formaldehyde with ammonia, and it is plausible that a similar approach could be used with deuterated formaldehyde and ammonia to produce HMT-d12 .

Molecular Structure Analysis

The molecular structure of HMT-d12 has been studied using infrared and Raman spectroscopy. The spectra of HMT-d12 differ slightly from its non-deuterated counterpart, HMT-h12, due to the presence of deuterium atoms. The vibrational modes of the molecule have been assigned, and the mutual compatibility of the assignments for the two isotopic molecules has been verified through product rule and normal coordinate calculations .

Chemical Reactions Analysis

The chemical reactivity of HMT-d12 is not explicitly detailed in the provided papers. However, hexamethylenetetramine is known to be a versatile reagent in organic synthesis, suggesting that HMT-d12 could potentially be used in similar reactions where isotopic labeling is required .

Physical and Chemical Properties Analysis

The physical and chemical properties of HMT-d12 can be inferred from studies on hexamethylenetetramine.

Scientific Research Applications

  • Vibrational Analysis : Hexamethylenetetramine-d12 (HMT-d12) has been studied for its vibrational properties using infrared and Raman spectra. This research contributed to the unambiguous assignment of fundamental vibrations in the solid state of HMT-d12, enhancing the understanding of its vibrational modes (Bertie & Solinas, 1974).

  • Dielectric and Optical Properties : Studies on HMT-d12 have also focused on its dielectric constant, refractive index, and dipole moment derivatives. These properties are crucial for understanding the interaction of HMT-d12 with electromagnetic fields and light, which can have implications in materials science and optical applications (Bertie & Solinas, 1974).

  • Neutron Inelastic Scattering : Research involving neutron inelastic scattering spectra of HMT-d12 provides insights into the molecular dynamics and interactions within the material. This technique is valuable for understanding the microscopic behavior of molecules in HMT-d12 (Jobic & Lauter, 1988).

  • Astrophysical Relevance : HMT-d12 has been identified in studies investigating the formation of hexamethylenetetramine in interstellar and cometary ice analogs. This highlights its potential presence and role in extraterrestrial environments, offering insights into the chemical processes occurring in space (Vinogradoff et al., 2011).

  • Clathrate Hydrate Studies : HMT-d12 has been used to study clathrate hydrates, which are compounds where molecules like HMT-d12 are trapped within a lattice of water molecules. Understanding these structures is important in fields like material science and geology (Jeffrey & Mak, 1965).

properties

IUPAC Name

2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYKSIONXSXAKP-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481251
Record name Hexamethylenetetramine-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexamethylenetetramine-d12

CAS RN

23304-08-7
Record name Hexamethylenetetramine-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JE Bertie, M Solinas - Canadian Journal of Chemistry, 1975 - cdnsciencepub.com
… The infrared spectrum of hexamethylenetetramine-d12 hexadeuterate at 95 f 5 K. The spectrum between 1300 and 2000 cm-' has been omitted for reasons given in the text. …
Number of citations: 8 cdnsciencepub.com
MW Thomas - Chemical Physics Letters, 1975 - Elsevier
Neutron inelastic scattering measurements are reported for hexamethylenetetramine-d 12 and for adamantane-d 16 in the energy range 200–800 cm −1 . The observed intensities are …
Number of citations: 4 www.sciencedirect.com
PC Trulove, RD Chapman… - Propellants, explosives …, 1994 - Wiley Online Library
… This was accomplished by substituting paraformaldehyde-d2 for paraformaldehyde in the synthesis of hexamethylenetetramine to give hexamethylenetetramine-d12. The deuteriated …
Number of citations: 2 onlinelibrary.wiley.com
SKDE helmn Abbrand - Propellants, Explosives, Pyrotechnics, 1994 - apps.dtic.mil
… mine to give hexamethylenetetramine-d12. The deuteriated hexamethylenetetramine was then used in the synthesis of ax- to the 0-polymorph. A JEOL FX-90Q 90-MHz FT-NMR either …
Number of citations: 0 apps.dtic.mil
PC Trulove… - 1988 - apps.dtic.mil
… This was accomplished by simply substituting paraformaldehyde-d 2 for paraformaidehyde in the synthesis of hexamethylenetetramine to give hexamethylenetetramine-d12 . The …
Number of citations: 3 apps.dtic.mil
JB Fahie - 1989 - macsphere.mcmaster.ca
The direct solution photochemistry of 1,3,3-trimethylcyclopropene and 1-t-butyl-3,3-dimethylcyclopropene has been investigated. Primary photoproducts consisting of alkynes, allenes, …
Number of citations: 3 macsphere.mcmaster.ca
J Milette - 2012 - search.proquest.com
… Figure 1.9 (A) DNMR spectrum of hexamethylenetetramine-d12 fitted to a Pake … Figure 1.9 representing the DNMR spectra of polycrystalline hexamethylenetetramine-d12 4 and …
Number of citations: 4 search.proquest.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
小池真生子, 吉田仁, 山口進康 - 全国会議(水道研究発表会) 講演集令 …, 2019 - jstage.jst.go.jp
4. まとめ一斉分析法の検討を行ったアルデヒド前駆体 25 物質のうち, 21 物質が厚生労働省の示す妥当性ガイドライン 3) に示された目標を満たし, 精度よく定量できることを確認した. …
Number of citations: 3 www.jstage.jst.go.jp
小池真生子, 吉田仁, 山口進康 - 水道協会雑誌, 2022 - jstage.jst.go.jp
平成 24 年に発生した利根川水系におけるホルムアルデヒドの事故を契機に, 厚生労働省は平成 27 年 3 月, 通常の浄水処理により水質基準項目等を高い比率で生成する物質を 「浄水処理対応困難…
Number of citations: 3 www.jstage.jst.go.jp

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